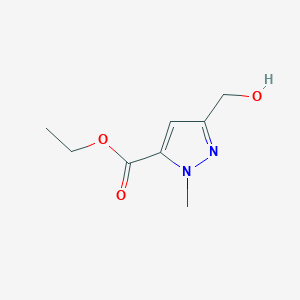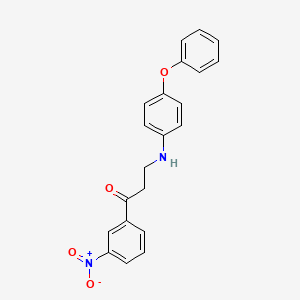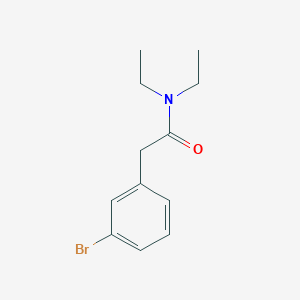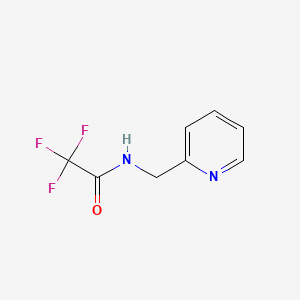![molecular formula C13H22ClN B2673668 Spiro[adamantane-2,2'-pyrrolidine];hydrochloride CAS No. 158833-10-4](/img/structure/B2673668.png)
Spiro[adamantane-2,2'-pyrrolidine];hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Spiro[adamantane-2,2’-pyrrolidine] hydrochloride is a complex molecule . It is a part of the spiro-pyrrolidine class of compounds . These compounds are assembled through multi-component reactions, which are highly effective but often suffer from long reaction times .
Synthesis Analysis
The synthesis of spiro-pyrrolidine compounds like Spiro[adamantane-2,2’-pyrrolidine] hydrochloride can be accelerated in microdroplets and thin films . The deposition method and mild heating are crucial factors for product formation .Molecular Structure Analysis
Spirocyclic compounds, like Spiro[adamantane-2,2’-pyrrolidine] hydrochloride, are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
The chemical reactions involved in the construction of spiro-pyrrolidine compounds involve multi-component reactions . These reactions assemble complex molecules in a highly effective way .Physical and Chemical Properties Analysis
Adamantane, a component of Spiro[adamantane-2,2’-pyrrolidine] hydrochloride, is a white solid with a camphor-like odor . It is the simplest diamondoid and the most stable isomer of C10H16 .Scientific Research Applications
Protection Against Influenza
A study by Beare, Hall, and Tyrrell (1972) demonstrated the effectiveness of a new adamantane compound in protecting volunteers against challenge with A-Hong Kong-68 influenza virus. The drug-treated group showed fewer clinical symptoms, antibody rises, and virus excretions compared to the placebo-treated group, suggesting potential use in the prophylaxis and therapy of type-A influenza (Beare, Hall, & Tyrrell, 1972).
Metabolism and Excretion Study
He et al. (2009) investigated the absorption, metabolism, and excretion of Vildagliptin, a novel dipeptidyl peptidase 4 inhibitor developed for treating type 2 diabetes, which shares a similar adamantane structure. This study provided detailed insights into the pharmacokinetics of such compounds, highlighting their extensive metabolism and potential for minimal pharmacokinetic interactions (He et al., 2009).
Neurological Diseases and COVID-19
Rejdak and Grieb (2020) explored the repurposing of adamantanes for COVID-19, focusing on their protective effects in patients with neurological diseases such as multiple sclerosis, Parkinson's disease, and cognitive impairment. Their study suggested that treatments with adamantanes like amantadine or memantine could potentially protect against COVID-19 manifestations, warranting further research (Rejdak & Grieb, 2020).
Antidiabetic Effects
Ahrén et al. (2004) investigated the effects of dipeptidyl peptidase-4 inhibition on glycemia, insulin levels, and glucagon levels in type 2 diabetes, using compounds with adamantane structure. The study found that such inhibition could reduce glycemia and glucagon levels while sustaining insulin levels, offering insights into the therapeutic potential of adamantane-based compounds in diabetes management (Ahrén et al., 2004).
Therapeutic Brain Concentration Study
Kornhuber et al. (1995) focused on the therapeutic brain concentrations of amantadine, an NMDA receptor antagonist, underlining its clinical use for Parkinson's disease and drug-induced extrapyramidal symptoms. Their findings on the distribution and concentration of amantadine in the central nervous system provide valuable information for understanding its therapeutic effects and potential side effects (Kornhuber et al., 1995).
Properties
IUPAC Name |
spiro[adamantane-2,2'-pyrrolidine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-2-13(14-3-1)11-5-9-4-10(7-11)8-12(13)6-9;/h9-12,14H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLIAHKBHSSGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3CC4CC(C3)CC2C4)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-fluoro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673585.png)





![[4-(Benzyloxy)-2-nitrophenyl]acetic acid](/img/structure/B2673594.png)
![1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2673597.png)
![N-(3,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2673598.png)
![2-[3-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2673599.png)
![1-Chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2673600.png)
![3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2673601.png)


